

An In-Depth Technical Guide to Potassium Bis(trifluoromethanesulfonyl)imide (KTFSI)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Potassium bis(trifluoromethanesulfonyl)imide
Cat. No.:	B3030407

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium bis(trifluoromethanesulfonyl)imide, commonly abbreviated as KTFSI, is a highly significant salt possessing the chemical formula $C_2F_6KNO_4S_2$. Its CAS Number is 90076-67-8[1]. This guide provides a comprehensive technical overview of KTFSI, including its fundamental properties, a detailed synthesis protocol, and a thorough exploration of its applications, with a particular focus on its utility for researchers in materials science and drug development. The unique properties of the bis(trifluoromethanesulfonyl)imide (TFSI) anion, such as its high thermal and chemical stability, low coordinating ability, and charge delocalization, make KTFSI a versatile compound in a variety of advanced applications.

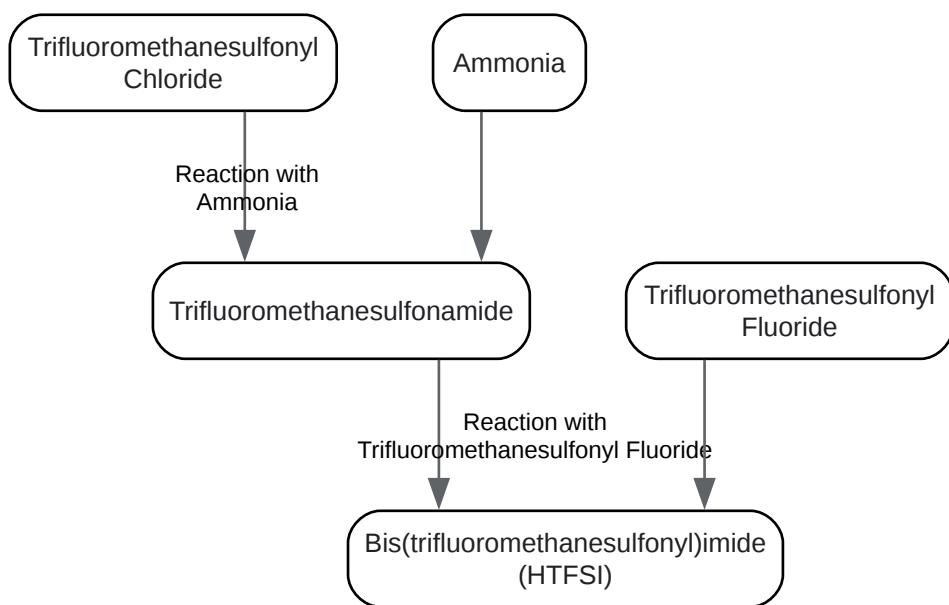
Introduction: The Significance of the TFSI Anion

The utility of **Potassium bis(trifluoromethanesulfonyl)imide** is intrinsically linked to the properties of its anionic component, the bis(trifluoromethanesulfonyl)imide (TFSI or NTf_2^-) anion[2]. This non-coordinating anion is characterized by extensive charge delocalization across the sulfonyl groups and the central nitrogen atom, which imparts remarkable stability[3]. The electron-withdrawing nature of the two trifluoromethyl groups further enhances this effect. Consequently, salts containing the TFSI anion are noted for their high thermal stability, wide electrochemical windows, and poor coordination to cations[3][4]. These attributes are pivotal to

the applications of KTFSI, ranging from electrolytes in energy storage devices to catalysts in organic synthesis.

Physicochemical Properties of KTFSI

A thorough understanding of the physicochemical properties of KTFSI is essential for its effective application. The following table summarizes key quantitative data for this compound.


Property	Value	References
CAS Number	90076-67-8	[1]
Molecular Formula	$C_2F_6KNO_4S_2$	[1] [5] [6]
Molecular Weight	319.24 g/mol	[1]
Appearance	White to off-white crystalline powder	[5] [6]
Melting Point	198-203 °C	
Solubility	Soluble in water, carbonates (dimethyl carbonate, diethyl carbonate, propylene carbonate), glymes, and other ethers (dimethoxyethane, dioxolane).	
Density	2.12 g/cm ³	[7]
Stability	Stable under normal conditions, but is hygroscopic and moisture sensitive.	[7] [8]

Synthesis of Potassium Bis(trifluoromethanesulfonyl)imide: A Validated Protocol

The synthesis of KTFSI is typically achieved through a two-step process: the formation of the parent acid, bis(trifluoromethanesulfonyl)imide (HTFSI), followed by its neutralization with a suitable potassium base. This protocol ensures a high-purity product.

Step 1: Synthesis of Bis(trifluoromethanesulfonyl)imide (HTFSI)

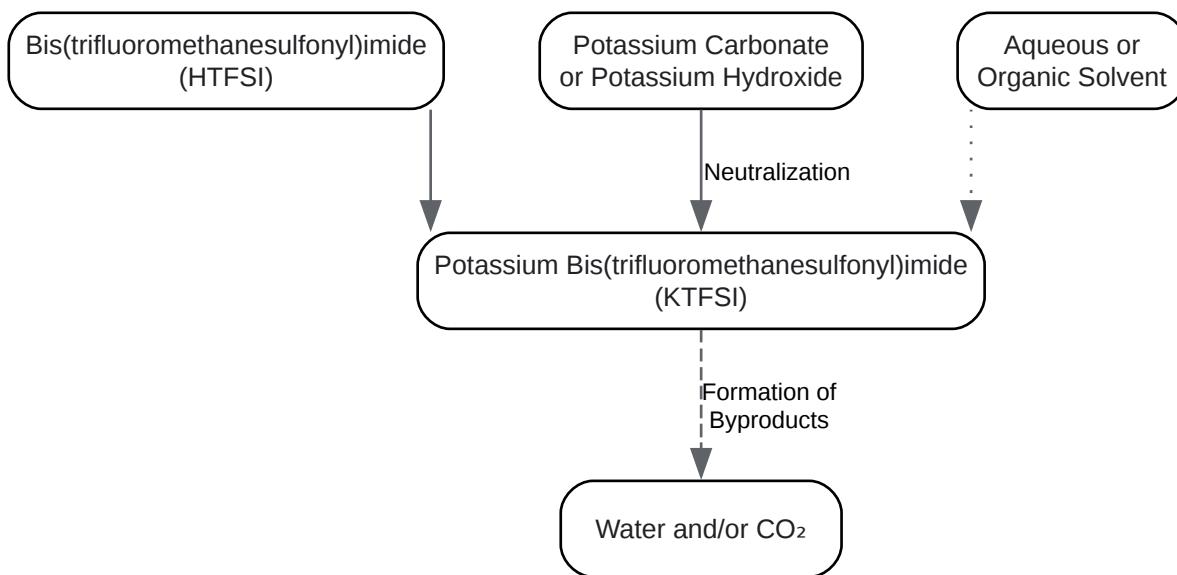
The parent acid, a superacid, can be synthesized from trifluoromethanesulfonyl chloride. The following diagram illustrates the general synthetic workflow.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Bis(trifluoromethanesulfonyl)imide (HTFSI).

Experimental Protocol for HTFSI Synthesis:

This protocol is a generalized representation and should be performed with appropriate safety precautions in a fume hood.


- Preparation of Trifluoromethanesulfonamide: In a suitable reaction vessel, trifluoromethanesulfonyl chloride is reacted with ammonia. This reaction is typically carried out in an inert solvent at low temperatures to control the exothermicity.

- Formation of HTFSI: The resulting trifluoromethanesulfonamide is then reacted with trifluoromethanesulfonyl fluoride in the presence of a suitable base to yield the desired bis(trifluoromethanesulfonyl)imide.
- Purification: The crude HTFSI can be purified by sublimation under reduced pressure to yield the pure acid[9].

Causality in Experimental Choices: The use of a two-step process allows for the controlled formation of the imide structure. The initial formation of the sulfonamide provides a nucleophilic nitrogen that can then react with a second equivalent of a trifluoromethanesulfonyl halide. The choice of sublimation as a purification method is effective for separating the volatile HTFSI from non-volatile impurities.

Step 2: Neutralization to Form KTFSI

The final step involves the neutralization of the highly acidic HTFSI with a potassium base.

[Click to download full resolution via product page](#)

Caption: Neutralization step to form KTFSI.

Experimental Protocol for KTFSI Synthesis:

- **Dissolution:** Dissolve a known quantity of bis(trifluoromethanesulfonyl)imide (HTFSI) in a suitable solvent, such as deionized water or a polar organic solvent.
- **Neutralization:** Slowly add a stoichiometric amount of a potassium base, such as potassium carbonate or potassium hydroxide, to the HTFSI solution while stirring. The reaction is typically exothermic and may require cooling.
- **Monitoring:** Monitor the pH of the solution to ensure complete neutralization.
- **Isolation:** Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude KTFSI salt.
- **Purification:** The KTFSI can be further purified by recrystallization from a suitable solvent system to obtain a high-purity product.

Self-Validating System: The purity of the final product can be verified through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and melting point analysis to assess purity.

Applications in Research and Development

The unique properties of KTFSI and the TFSI anion have led to their use in a diverse range of applications, from energy storage to organic synthesis and drug development.

Electrolytes for Energy Storage

A primary application of KTFSI is as an electrolyte salt in batteries, particularly in potassium-ion batteries. Its high solubility in polar organic solvents, excellent ionic conductivity, and wide electrochemical stability window make it a promising candidate for next-generation energy storage systems. The TFSI anion's resistance to hydrolysis also contributes to the longevity and safety of these devices[10].

Catalysis in Organic Synthesis

The weakly coordinating nature of the TFSI anion makes KTFSI and other metal triflimides effective Lewis acid catalysts in a variety of organic transformations[2]. These catalysts are often more tolerant to functional groups and can be used in milder reaction conditions compared to traditional Lewis acids. This is particularly relevant in the synthesis of complex

molecules, including active pharmaceutical ingredients (APIs). For instance, metal triflimidates have been shown to catalyze Diels-Alder reactions, Friedel-Crafts acylations, and other carbon-carbon bond-forming reactions that are fundamental in medicinal chemistry[2].

Applications in Drug Development and Medicinal Chemistry

The TFSI moiety is finding increasing relevance in the pharmaceutical sciences.

- **Ionic Liquids in Drug Delivery:** The TFSI anion is a common component in the formulation of ionic liquids (ILs)[11]. These ILs are being explored as novel drug delivery systems due to their tunable physicochemical properties, which can enhance the solubility and bioavailability of poorly water-soluble drugs.
- **Synthesis of Bioactive Molecules:** The catalytic properties of metal triflimidates are directly applicable to the synthesis of drug candidates. Their ability to promote complex chemical reactions with high selectivity is invaluable in the efficient construction of intricate molecular architectures.
- **Antitumor Potential:** A study on a synthesized imidazolium salt with a bis(trifluoromethanesulfonyl) imide counter-anion demonstrated potential antitumor properties[12]. The research involved radiolabeling the compound and investigating its biodistribution, showing higher uptake in colon adenocarcinoma tumor cells compared to normal cells[12]. This highlights a direct application of TFSI-containing compounds in the exploration of new therapeutic agents.

Safety and Handling

Potassium bis(trifluoromethanesulfonyl)imide is classified as a corrosive substance that can cause severe skin burns and eye damage[8]. It is also hygroscopic and should be stored under an inert atmosphere to prevent degradation[7].

Handling Precautions:

- Always handle KTFSI in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of dust.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
- Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

Potassium bis(trifluoromethanesulfonyl)imide is a versatile and valuable compound for researchers across multiple scientific disciplines. Its unique combination of high stability, low coordinating ability, and solubility in a range of solvents makes it an enabling material in fields from energy storage to synthetic chemistry. For professionals in drug development, the emerging applications of the TFSI anion in catalysis and as a component of novel therapeutic agents present exciting opportunities for innovation. A thorough understanding of its properties, synthesis, and handling is crucial for harnessing its full potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. POTASSIUM BIS(TRIFLUOROMETHANESULFONYL)IMIDE CAS#: 90076-67-8 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potassium Trifluoromethanesulfonate (KOTF): Research on Efficient Catalysts in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. Potassium Bis(trifluoromethanesulfonyl)imide | CymitQuimica [cymitquimica.com]

- 7. POTASSIUM BIS(TRIFLUOROMETHANESULFONLY)IMIDE | 90076-67-8 [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Trifluoromethanesulfonimide synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis, Radiolabeling, and Bioevaluation of Bis(Trifluoromethanesulfonyl) Imide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Potassium Bis(trifluoromethanesulfonyl)imide (KTFSI)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030407#potassium-bis-trifluoromethanesulfonyl-imide-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com